molecular formula C8H22O8S2 B14320445 Hexane-1,2-diol;methanesulfonic acid CAS No. 105551-43-7

Hexane-1,2-diol;methanesulfonic acid

Cat. No.: B14320445
CAS No.: 105551-43-7
M. Wt: 310.4 g/mol
InChI Key: LJBBNCZXRGUVQL-UHFFFAOYSA-N
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Description

Hexane-1,2-diol and methanesulfonic acid are two distinct chemical compounds that can be combined to form a unique compound with potential applications in various fields. Hexane-1,2-diol is an organic compound with the molecular formula C6H14O2, characterized by two hydroxyl groups attached to the first and second carbon atoms of a hexane chain. Methanesulfonic acid, on the other hand, is an organosulfur compound with the molecular formula CH4O3S, known for its strong acidity and high solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-1,2-diol can be synthesized through the hydration of hexene or by the reduction of hexane-1,2-dione. The reaction conditions typically involve the use of catalysts such as sulfuric acid or palladium on carbon, and the reactions are carried out under controlled temperatures and pressures to ensure high yields.

Methanesulfonic acid is industrially produced through the oxidation of dimethyl sulfide using oxygen or chlorine as oxidants. The reaction is carried out in the presence of catalysts such as vanadium pentoxide or platinum, and the process involves several purification steps to obtain high-purity methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions: Hexane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid for substitution reactions. The major products formed from these reactions include hexane-1,2-dione, hexane, and hexyl chloride, respectively .

Methanesulfonic acid is a strong acid and acts as a catalyst in esterification and alkylation reactions. It is also used in the production of biodiesel and as an electrolyte in electrochemical applications. The major products formed from these reactions include esters, alkylated compounds, and biodiesel .

Scientific Research Applications

Hexane-1,2-diol and methanesulfonic acid have diverse applications in scientific research. Hexane-1,2-diol is used as a solvent and intermediate in organic synthesis, as well as in the production of pharmaceuticals and cosmetics. Methanesulfonic acid is extensively utilized as a Brønsted acid catalyst in esterification and alkylation reactions, and it is employed in biodiesel production, electroplating, and metal recovery processes .

Mechanism of Action

The mechanism of action of hexane-1,2-diol involves its ability to act as a hydrogen bond donor and acceptor, facilitating various chemical reactions. Methanesulfonic acid exerts its effects through its strong acidity, which allows it to protonate substrates and catalyze reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Hexane-1,2-diol can be compared to other diols such as ethane-1,2-diol and butane-1,2-diol. While all these compounds have similar chemical properties, hexane-1,2-diol has a longer carbon chain, which affects its solubility and reactivity. Methanesulfonic acid can be compared to other strong acids such as sulfuric acid and hydrochloric acid. Methanesulfonic acid is unique in its high solubility in water and its ability to dissolve a wide range of metal salts .

Similar Compounds

  • Ethane-1,2-diol
  • Butane-1,2-diol
  • Sulfuric acid
  • Hydrochloric acid

These comparisons highlight the unique properties and applications of hexane-1,2-diol and methanesulfonic acid, making them valuable compounds in various scientific and industrial fields.

Properties

CAS No.

105551-43-7

Molecular Formula

C8H22O8S2

Molecular Weight

310.4 g/mol

IUPAC Name

hexane-1,2-diol;methanesulfonic acid

InChI

InChI=1S/C6H14O2.2CH4O3S/c1-2-3-4-6(8)5-7;2*1-5(2,3)4/h6-8H,2-5H2,1H3;2*1H3,(H,2,3,4)

InChI Key

LJBBNCZXRGUVQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)O.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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